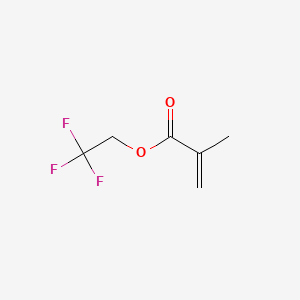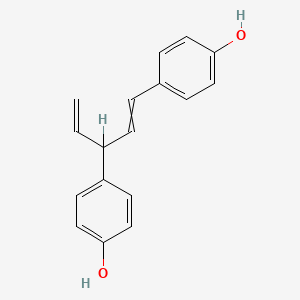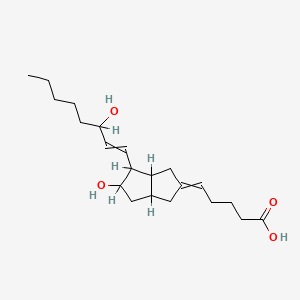
S-Methyl-L-methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl-L-methionine: is a naturally occurring sulfonium compound found in a variety of plants. It is sometimes referred to as vitamin U, although it is not considered a true vitamin. This compound is known for its potential anti-ulcerogenic properties and is believed to aid in the healing of peptic ulcers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : S-Methyl-L-methionine can be synthesized from L-methionine through a methylation reaction using S-adenosyl-L-methionine as the methyl donor. The reaction typically involves the enzyme methionine adenosyltransferase, which catalyzes the transfer of the methyl group from S-adenosyl-L-methionine to L-methionine .
Industrial Production Methods: : Industrial production of this compound often involves microbial fermentation processes. For example, Saccharomyces cerevisiae can be genetically modified to overproduce methionine adenosyltransferase, thereby increasing the yield of this compound. Optimization of fermentation conditions, such as the feeding modes of methanol, glycerol, and L-methionine, can further enhance production .
Analyse Chemischer Reaktionen
Types of Reactions: : S-Methyl-L-methionine undergoes various chemical reactions, including methylation, oxidation, and substitution reactions.
Common Reagents and Conditions: : The methylation reaction involves S-adenosyl-L-methionine as the methyl donor. Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. Substitution reactions may involve nucleophiles like hydroxide ions or amines .
Major Products Formed: : The major products formed from these reactions include S-adenosyl-L-homocysteine (from methylation), sulfoxides (from oxidation), and substituted methionine derivatives (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, S-Methyl-L-methionine is used as a methyl donor in various methylation reactions. It is also utilized in the synthesis of other sulfonium compounds .
Biology: : In biological research, this compound is studied for its role in plant metabolism and stress responses. It is also investigated for its potential protective effects against oxidative stress .
Medicine: : In medicine, this compound is explored for its potential therapeutic effects in treating peptic ulcers and other gastrointestinal disorders. It is also studied for its role in liver health and its potential anti-inflammatory properties .
Industry: : Industrial applications of this compound include its use as a feed additive in animal nutrition to improve growth and health. It is also used in the production of certain pharmaceuticals and nutraceuticals .
Wirkmechanismus
Mechanism: : S-Methyl-L-methionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including nucleic acids, proteins, and lipids, thereby influencing their function and activity .
Molecular Targets and Pathways: : The primary molecular target of this compound is the enzyme methionine adenosyltransferase, which catalyzes the formation of S-adenosyl-L-methionine. This enzyme is involved in several metabolic pathways, including the synthesis of polyamines, glutathione, and other important biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds to S-Methyl-L-methionine include S-adenosyl-L-methionine, S-adenosyl-L-homocysteine, and other sulfonium compounds.
Uniqueness: : this compound is unique in its specific role as a methyl donor in plant metabolism and its potential therapeutic effects in gastrointestinal health. Unlike S-adenosyl-L-methionine, which is widely studied for its role in human health, this compound is primarily investigated for its effects in plants and its potential as a natural remedy for peptic ulcers .
Eigenschaften
CAS-Nummer |
6708-35-6 |
|---|---|
Molekularformel |
C6H14NO2S+ |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium |
InChI |
InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m0/s1 |
InChI-Schlüssel |
YDBYJHTYSHBBAU-YFKPBYRVSA-O |
SMILES |
C[S+](C)CCC(C(=O)O)N |
Isomerische SMILES |
C[S+](C)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C[S+](C)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















